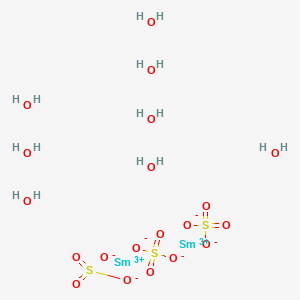
Dysprosium(III) chloride hexahydrate
Übersicht
Beschreibung
Dysprosium(III) chloride hexahydrate, also known as dysprosium trichloride, is a compound of dysprosium and chlorine . It is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O . Simple rapid heating of the hydrate causes partial hydrolysis to an oxychloride, DyOCl .
Synthesis Analysis
Dysprosium(III) chloride is often prepared by the “ammonium chloride route”, starting from either Dy2O3 or the hydrated chloride DyCl3·6H2O . These methods produce (NH4)2[DyCl5]:
DyCl3·6H2O + 2 NH4Cl → (NH4)2[DyCl5] + 6 H2O
Molecular Structure Analysis
The molecular formula of Dysprosium(III) chloride hexahydrate is Cl3DyH12O6 . The average mass is 376.951 Da and the monoisotopic mass is 376.899139 Da .
Physical And Chemical Properties Analysis
Dysprosium(III) chloride hexahydrate is a white to yellow solid . It rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis of Dysprosium(III) Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : Dysprosium(III) chloride hexahydrate is used in the synthesis of a Dysprosium(III) complex with a hexadentate amine ligand . This complex is significant in the study of coordination chemistry .
- Methods of Application : The complex [DyLN6Cl2]Cl·2H2O was prepared by a classical reaction synthesis, from dysprosium(III) chloride hexahydrate and the amine neutral ligand LN6, using acetonitrile and dry methanol as solvents .
- Results or Outcomes : The metal complex was obtained in the form of colorless single crystals, which corroborates the high purity .
Preparation of Other Dysprosium Salts
- Scientific Field : Material Science .
- Application Summary : Dysprosium(III) chloride can be used as a starting point for the preparation of other dysprosium salts .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the production of other dysprosium salts .
Production of Dysprosium Metal
- Scientific Field : Metallurgy .
- Application Summary : Dysprosium metal is produced when a molten mixture of DyCl3 in eutectic LiCl - KCl is electrolyzed .
- Methods of Application : The reduction occurs via Dy2+, at a tungsten cathode .
- Results or Outcomes : The outcome is the production of dysprosium metal .
Safety And Hazards
Dysprosium(III) chloride hexahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
trichlorodysprosium;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEOHRWLEGXZHW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Dy](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3DyH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051738 | |
| Record name | Dysprosium(III) chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(III) chloride hexahydrate | |
CAS RN |
15059-52-6 | |
| Record name | Dysprosium(III) chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium(III) chloride hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








